1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride
Description
1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride is a piperazine derivative featuring a benzenesulfonyl group substituted at the para position with an isopropyl (propan-2-yl) group. The compound exists as a hydrochloride salt, enhancing its stability and solubility in aqueous media. The isopropyl substituent confers moderate lipophilicity, which may influence bioavailability and receptor binding kinetics compared to analogs with electron-withdrawing or bulky groups.
Properties
Molecular Formula |
C13H21ClN2O2S |
|---|---|
Molecular Weight |
304.84 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)sulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C13H20N2O2S.ClH/c1-11(2)12-3-5-13(6-4-12)18(16,17)15-9-7-14-8-10-15;/h3-6,11,14H,7-10H2,1-2H3;1H |
InChI Key |
PDDMVVNSEDTNET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Piperazine
The core synthetic strategy involves reacting piperazine with 4-(propan-2-yl)benzenesulfonyl chloride in a polar aprotic solvent. This step selectively functionalizes one nitrogen atom of the piperazine ring, yielding the monosubstituted sulfonamide. Key considerations include:
-
Stoichiometry : A 1:1 molar ratio of piperazine to sulfonyl chloride minimizes disubstitution.
-
Solvent : Dioxane or tetrahydrofuran (THF) is preferred for solubility and reaction efficiency.
-
Temperature : Reactions are conducted below 60°C to suppress side reactions.
The general reaction mechanism proceeds via nucleophilic attack of piperazine’s secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, releasing hydrogen chloride (HCl) as a byproduct.
Step-by-Step Experimental Procedure
Materials and Reagents
-
Piperazine (anhydrous, ≥99%)
-
4-(Propan-2-yl)benzenesulfonyl chloride (synthesized or commercial)
-
Dioxane (anhydrous)
-
Hydrochloric acid (concentrated, 37%)
-
Ethyl acetate (for workup)
Synthesis Protocol
-
Reaction Setup :
-
Acidification and Isolation :
-
Purification :
Optimization of Reaction Conditions
Critical Parameters
Challenges and Mitigations
-
Disubstitution : Excess sulfonyl chloride or elevated temperatures promote bis-sulfonylation. Using strict stoichiometry and low temperatures suppresses this.
-
Hygroscopic Reagents : Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Characterization and Analytical Data
Physicochemical Properties
Spectral Data (Inferred)
-
¹H NMR (D₂O, 400 MHz): δ 1.25 (d, 6H, -CH(CH₃)₂), 2.85–3.10 (m, 8H, piperazine), 3.45 (septet, 1H, -CH(CH₃)₂), 7.65 (d, 2H, Ar-H), 7.92 (d, 2H, Ar-H).
-
IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 2950 cm⁻¹ (C-H alkyl).
The introduction of the 4-isopropyl group introduces steric bulk, which:
-
Reduces Reactivity : Compared to unsubstituted benzenesulfonyl derivatives, the isopropyl group slows sulfonylation, necessitating longer reaction times.
-
Enhances Lipophilicity : Increases logP by ~0.8 units compared to para-methyl analogs, improving membrane permeability.
Industrial-Scale Considerations
For bulk production:
Chemical Reactions Analysis
Types of Reactions
1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperazine derivatives.
Substitution: Formation of substituted piperazine compounds.
Scientific Research Applications
Pharmacological Properties
Mechanism of Action
The compound exhibits a mechanism of action that involves modulation of neurotransmitter systems, particularly in the central nervous system. It acts as a dual orexin receptor agonist, which is significant for conditions such as narcolepsy and other sleep disorders. Orexin receptors play a critical role in regulating arousal, wakefulness, and appetite .
Therapeutic Uses
- Sleep Disorders : Due to its orexin receptor activity, this compound is being investigated for the treatment of narcolepsy and related sleep disorders.
- Anxiety and Depression : Preliminary studies suggest that compounds with similar structures can modulate anxiety-related behaviors, indicating potential applications in treating anxiety and depression .
- Pain Management : Research has shown that piperazine derivatives can have analgesic effects, making this compound a candidate for pain management therapies .
Synthesis and Formulation
Synthetic Routes
The synthesis of 1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride typically involves the reaction of piperazine with arylsulfonyl chlorides under controlled conditions. The process can be optimized to enhance yield and purity, which is crucial for pharmaceutical applications.
Formulation Development
The compound can be formulated into various dosage forms, including tablets and injectables. The development of amorphous solid dispersions has been noted to improve solubility and bioavailability, which are critical factors in drug formulation .
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of piperazine derivatives are highly dependent on substituents attached to the benzenesulfonyl or arylpiperazine core. Below is a comparative analysis with structurally related compounds:
Pharmacological Profiles
- Receptor Affinity :
- Biological Activity: Antidepressant Effects: SA4503 and (+)-pentazocine show sigma-1-mediated reduction in immobility time (forced swimming test), suggesting the target compound’s isopropyl group may modulate similar pathways . Dopamine Regulation: Piperazine derivatives with halogenated aryl groups (e.g., 3-chlorophenyl) influence NMDA-stimulated dopamine release, a property less likely in the target compound due to its non-polar substituent .
Physicochemical Properties
- Solubility : The isopropyl group increases lipophilicity compared to methyl or methoxy analogs but remains less hydrophobic than trifluoromethyl derivatives .
- Crystalline Forms : Polymorphism is common in piperazine salts (e.g., HBK series), but the target compound’s stability may benefit from the rigid benzenesulfonyl core .
Research Findings and Implications
- Future Directions : Comparative studies on sigma-1 binding affinity and pharmacokinetics (e.g., half-life, CYP450 interactions) are needed to validate predictions.
Biological Activity
1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride, a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally characterized by a piperazine ring substituted with a benzenesulfonyl group and an isopropyl moiety. Its potential therapeutic applications include antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical formula of 1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O2S |
| Molecular Weight | 270.36 g/mol |
| IUPAC Name | 1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride |
| InChI Key | [To be determined] |
The biological activity of this compound is primarily mediated through its interaction with various biological macromolecules. The sulfonamide group is known to inhibit certain enzymes and receptors, leading to significant biological effects. Notably, the compound may exhibit:
- Antimicrobial Activity : By disrupting bacterial folic acid synthesis.
- Anticancer Activity : Through the inhibition of cancer cell proliferation and induction of apoptosis.
- Anti-inflammatory Effects : By modulating inflammatory pathways and reducing cytokine production.
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including 1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride, demonstrate notable antimicrobial activity against a range of pathogens. Studies have shown effective inhibition of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A2780 (ovarian cancer)
- HT29 (colon cancer)
The compound's mechanism likely involves the disruption of cell cycle progression and induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Study 1: Anticancer Activity Evaluation
A recent study assessed the growth inhibition of 1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride against several human cancer cell lines using the CCK-8 assay. The results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A2780 | 20 |
| HT29 | 25 |
Study 2: Anti-inflammatory Mechanism
In another investigation focusing on its anti-inflammatory effects, the compound was tested in LPS-stimulated macrophages. The results showed a marked decrease in IL-6 production by approximately 50% at a concentration of 25 µM, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the critical steps in synthesizing 1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of piperazine derivatives. For example:
- Step 1 : React 4-(propan-2-yl)benzenesulfonyl chloride with piperazine under alkaline conditions (e.g., using NaHCO₃ or Et₃N in anhydrous DCM) to form the sulfonamide intermediate.
- Step 2 : Hydrochloride salt formation via treatment with HCl in ethanol or methanol .
Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) and temperature (0–25°C) to minimize side products like disubstituted piperazines .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : Use H and C NMR to confirm sulfonamide linkage (e.g., sulfonyl group signals at δ ~7.5–8.0 ppm for aromatic protons and δ ~45–50 ppm for sulfonamide carbons).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₃H₂₁ClN₂O₂S: expected m/z 328.08) .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) ensures purity >95% .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzene ring) influence the compound’s biological activity?
Comparative studies of analogs reveal:
- Electron-withdrawing groups (e.g., Cl, F) enhance receptor binding affinity but may reduce solubility.
- Bulky substituents (e.g., isopropyl) increase steric hindrance, potentially reducing off-target interactions .
Example : A fluorobenzyl-piperazine derivative showed 2× higher kinase inhibition than its chloro analog, attributed to improved π-π stacking .
Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?
- In vitro : Use standardized assays (e.g., ATPase inhibition or receptor binding) with controls for pH, temperature, and solvent effects.
- In vivo : Address pharmacokinetic variables (e.g., bioavailability, metabolic stability) using LC-MS/MS to quantify plasma concentrations. Discrepancies often arise from poor BBB penetration or rapid hepatic clearance .
Q. What strategies mitigate off-target effects in functional studies?
- Selectivity profiling : Screen against a panel of related receptors/enzymes (e.g., GPCRs, kinases).
- CRISPR/Cas9 knockout models : Validate target specificity by comparing wild-type vs. knockout cellular responses .
- Docking simulations : Use Schrödinger Suite or AutoDock to predict binding poses and identify key residues for mutagenesis studies .
Methodological Challenges
Q. How can solubility issues in aqueous buffers be addressed for bioassays?
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- pH adjustment : Prepare stock solutions in 10 mM HCl (pH ~2) for sulfonamide stability .
Note : Dynamic light scattering (DLS) confirms nanoparticle-free formulations .
Q. What are best practices for ensuring batch-to-batch reproducibility?
- QC protocols : Require ≥95% purity (HPLC), residual solvent analysis (GC-MS), and elemental analysis (C, H, N, S within ±0.4% of theoretical) .
- Stability studies : Store at −20°C under argon; monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
